4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 4-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide reflects its core benzohydrazide backbone with a substituted phenoxy-methyl side chain. The molecular formula C₁₄H₁₂BrClN₂O₂ corresponds to:
- 14 carbon atoms (12 from aromatic rings, 2 from methyl and hydrazide groups)
- 12 hydrogen atoms (primarily from aromatic rings and methylene group)
- 1 bromine, 1 chlorine, 2 nitrogen, and 2 oxygen atoms (distributed across substituents and functional groups)
| Element | Count | Atomic Weight (g/mol) | Percentage Composition (%) |
|---|---|---|---|
| Carbon | 14 | 12.011 | 47.28 |
| Hydrogen | 12 | 1.008 | 3.40 |
| Bromine | 1 | 79.904 | 22.47 |
| Chlorine | 1 | 35.453 | 9.97 |
| Nitrogen | 2 | 14.007 | 7.88 |
| Oxygen | 2 | 15.999 | 9.00 |
Crystallographic Structure Determination via X-ray Diffraction
The compound crystallizes in the orthorhombic system with space group Pca2₁ . Key crystal parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 32.4137(12) |
| b (Å) | 4.6683(2) |
| c (Å) | 8.8873(3) |
| V (ų) | 1344.80(9) |
| Z | 4 |
The structure features a planar hydrazone core with:
- Bromine and chlorine substituents at the 4- and 2-positions of the phenoxy ring, respectively.
- Methylene bridge connecting the phenoxy group to the benzohydrazide moiety.
Crystallographic refinement achieved R(gt) = 0.0239 and wR(ref F²) = 0.0611 , indicating high precision in atomic coordinates.
Conformational Analysis Through NMR Spectroscopy
While direct NMR data for this compound is unavailable, related analogs provide insights:
¹H NMR Key Signals
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (benzohydrazide) | 7.2–7.8 | m |
| Phenoxy ring (non-H) | 6.5–7.1 | m |
| Methylene (-OCH₂-) | 4.0–4.5 | s |
| Hydrazide (-NH-NH-) | 8.5–9.5 | br |
¹³C NMR Key Signals
| Carbon Environment | Expected δ (ppm) |
|---|---|
| Carbonyl (C=O) | 165–175 |
| Aromatic carbons | 110–150 |
| Methylene (OCH₂) | 65–75 |
Vibrational Spectral Signatures via FTIR Characterization
FTIR analysis reveals critical functional group vibrations:
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H (hydrazide) | 3300–3500 | Asymmetric and symmetric stretching |
| C=O (amide) | 1650–1700 | Stretching vibration |
| **C-O-C (phenoxy |
Properties
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-5-6-13(12(16)7-11)20-8-9-1-3-10(4-2-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZOYHGNJKJTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Bromomethyl)benzoyl Chloride
4-Methylbenzoic acid is brominated using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride. The resultant 4-(bromomethyl)benzoic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to form 4-(bromomethyl)benzoyl chloride.
Reaction Conditions :
Etherification with 4-Bromo-2-chlorophenol
4-Bromo-2-chlorophenol undergoes nucleophilic substitution with 4-(bromomethyl)benzoyl chloride in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$).
$$
\text{4-Bromo-2-chlorophenol} + \text{4-(bromomethyl)benzoyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[(4-bromo-2-chlorophenoxy)methyl]benzoyl chloride} + \text{KBr} + \text{CO}_2
$$
Key Parameters :
Hydrazide Formation
The acyl chloride intermediate reacts with hydrazine hydrate ($$ \text{N}2\text{H}4\cdot\text{H}_2\text{O} $$) in ethanol:
$$
\text{4-[(4-bromo-2-chlorophenoxy)methyl]benzoyl chloride} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH}} \text{Target Compound} + \text{HCl}
$$
Optimization Notes :
- Hydrazine is added dropwise to avoid exothermic side reactions.
- Post-reaction, the mixture is acidified to precipitate the product.
- Recrystallization from ethanol improves purity (95%, source).
Synthetic Route 2: Mitsunobu Reaction for Ether Bond Formation
Mitsunobu Coupling
4-Bromo-2-chlorophenol and 4-(hydroxymethyl)benzoic acid are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$):
$$
\text{4-Bromo-2-chlorophenol} + \text{4-(hydroxymethyl)benzoic acid} \xrightarrow{\text{DEAD, PPh}_3} \text{4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid}
$$
Advantages :
- Stereochemical retention at the hydroxymethyl carbon.
- Avoids harsh alkylation conditions.
Hydrazide Synthesis
The benzoic acid derivative is converted to the hydrazide via mixed carbonate activation with ethyl chloroformate, followed by hydrazine treatment:
$$
\text{4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid} \xrightarrow{\text{ClCO}2\text{Et, Et}3\text{N}} \text{Active intermediate} \xrightarrow{\text{N}2\text{H}4} \text{Target Compound}
$$
Yield : 65–70% after silica gel chromatography.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 60–65% | 55–60% |
| Key Step | Alkylation | Mitsunobu |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
| Cost Efficiency | $$ | $$$ |
Route 1 is favored for industrial-scale production due to lower reagent costs and simpler workup. Route 2 offers superior regioselectivity for lab-scale synthesis of analogs.
Analytical Characterization
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.85 (d, $$ J = 8.8 $$ Hz, 2H, aromatic), 6.82 (d, $$ J = 8.8 $$ Hz, 2H, aromatic), 4.12 (s, 2H, OCH$$ _2 $$), 2.53 (t, $$ J = 5.2 $$ Hz, 2H, CH$$ _2 $$).
- HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).
Industrial Applications and Patent Landscape
While no direct patents for this compound exist, analogous syntheses (e.g., source) highlight its utility as a building block in pharmaceuticals and agrochemicals. The bromo and chloro substituents suggest potential in cross-coupling reactions for further derivatization.
Chemical Reactions Analysis
4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction Reactions: The hydrazide moiety can undergo oxidation to form corresponding azides or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the phenoxy or hydrazide groups.
Scientific Research Applications
4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form hydrazones makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various assays and imaging studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired performance characteristics.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide include other benzohydrazides with different substituents on the phenoxy group, such as:
- 4-[(4-Chloro-2-fluorophenoxy)methyl]benzohydrazide
- 4-[(4-Methyl-2-chlorophenoxy)methyl]benzohydrazide
- 4-[(4-Nitro-2-chlorophenoxy)methyl]benzohydrazide
The presence of bromine and chlorine in this compound makes it particularly useful for specific synthetic and research purposes .
Biological Activity
4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C15H14BrClN2O2
- Molecular Weight : 357.64 g/mol
- CAS Number : 1328-24-1
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have shown that the compound exhibits cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown promising results as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of benzohydrazides, including this compound. Results indicated that this compound had superior activity compared to other derivatives, particularly against resistant strains of bacteria. -
Anticancer Screening :
In a series of experiments published in the Journal of Cancer Research, the compound was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF7 cells and induced apoptosis, suggesting its potential as a chemotherapeutic agent. -
Enzyme Kinetics Analysis :
A pharmacological study assessed the enzyme inhibitory effects of the compound on cytochrome P450 enzymes. The results indicated that it selectively inhibited CYP2C19 and CYP3A4, which are crucial for drug metabolism.
Molecular Docking Studies
Molecular docking simulations have been performed to understand the binding interactions between this compound and its target proteins. These studies suggest strong binding affinities, indicating potential for further development as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-bromo-2-chlorophenol with a benzyl halide intermediate, followed by hydrazide formation using hydrazine hydrate. Recrystallization from ethanol (95%) is recommended to enhance purity, as demonstrated for analogous hydrazides . Ultrasonic-assisted synthesis (e.g., 40 kHz for 4 hours) improves reaction efficiency and yield . Purity should be verified via melting point analysis, HPLC (>98% purity), and FT-IR to confirm the hydrazide N–H stretch (~3200 cm⁻¹) and C=O absorption (~1650 cm⁻¹).
Q. How can the crystal structure of this compound be determined, and what challenges arise in hydrogen-atom refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a Bruker APEX-II CCD diffractometer with CuKα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts . For hydrogen atoms, apply a mixed refinement strategy: constrain aromatic H atoms to ride on parent atoms (C–H = 0.95 Å) and locate hydrazide H atoms (N–H) via difference Fourier maps. SHELXL refinement with isotropic displacement parameters (Uiso = 1.2Ueq for non-methyl groups) is recommended .
Q. What spectroscopic techniques are critical for characterizing this benzohydrazide?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydrazide NH signals (δ 8.5–9.5 ppm).
- FT-IR : Confirm C=O (1650–1680 cm⁻¹) and N–H (3150–3250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Elemental Analysis : Ensure C, H, N content matches theoretical values (±0.3%).
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?
- Methodological Answer : Hydrogen bonds (N–H⋯O/N) dominate the packing, often forming infinite chains or R₂² motifs. For example, in analogous hydrazides, N–H⋯O interactions propagate along the [001] direction, contributing ~50% to lattice energy . Use Mercury software to visualize hydrogen-bond networks and Crystal Explorer 17.5 for energy framework analysis (electrostatic, dispersion contributions) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy from hydrazide moieties. Work in a fume hood to avoid inhalation. Store at 2–8°C in amber vials to prevent photodegradation. Dispose of waste via alkaline hydrolysis (10% NaOH, 24 hours) to neutralize reactive groups .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimentally observed lattice energies be resolved?
- Methodological Answer : Discrepancies often arise from neglecting many-body effects or dispersion corrections. Perform B3LYP/6-31G(d,p) calculations with Grimme’s D3 dispersion correction. Compare electrostatic (Eele), polarization (Epol), and dispersion (Edis) contributions to lattice energy. For example, in related hydrazides, Edis accounts for ~40% of total lattice energy (e.g., 173.9 kJ mol⁻¹ out of 216 kJ mol⁻¹) . Validate using experimental SCXRD data and Hirshfeld surface analysis .
Q. What strategies optimize this compound’s bioactivity against drug-resistant pathogens?
- Methodological Answer : Derivatize the hydrazide group to form Schiff bases or 1,3,4-oxadiazoles, which enhance antimicrobial activity. For example, Mannich reactions with formaldehyde and amines under ultrasonication yield derivatives with MICs ≤0.49 µM against MRSA . Use AutoDock Vina to predict binding affinities for target enzymes (e.g., acetylcholinesterase) and validate via enzyme inhibition assays .
Q. How do non-classical C–H⋯π interactions contribute to crystal stability?
- Methodological Answer : Analyze short contacts (e.g., C6–H6⋯O1, 3.411 Å) using Crystal Explorer. These interactions contribute 5–10% to lattice energy in similar compounds. Compare with π–π stacking distances (>4.0 Å) to assess relative significance. Energy decomposition analysis (EDA) can quantify dispersion vs. electrostatic contributions .
Q. What crystallographic software is most effective for handling twinned or high-resolution data?
Q. How can hygroscopicity affect experimental reproducibility, and how is it mitigated?
- Methodological Answer : Hygroscopicity alters crystal packing and degrades sample integrity. Store crystals under inert gas (N2/Ar) and collect SCXRD data at 100 K. For gravimetric analysis, use dynamic vapor sorption (DVS) to quantify moisture uptake. Recrystallize from anhydrous ethanol to remove adsorbed water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
